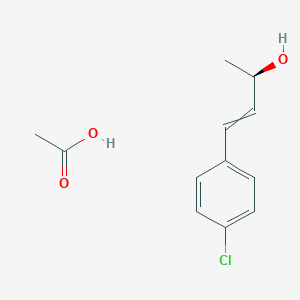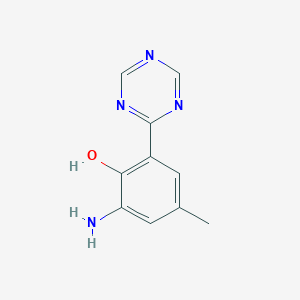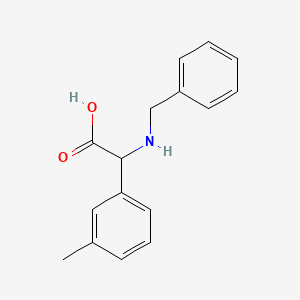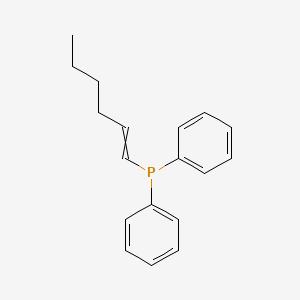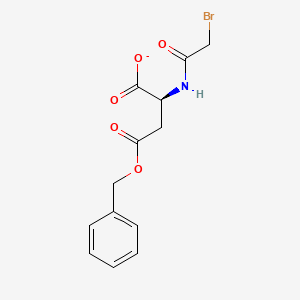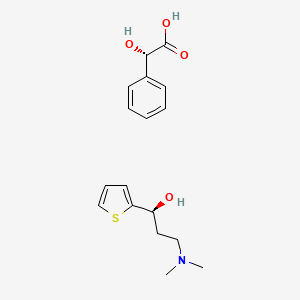
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid is a complex organic molecule that combines a thiophene ring with a dimethylamino group and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol typically involves the reaction of thiophene derivatives with dimethylamine under controlled conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where dimethylamine is introduced to the thiophene ring.
Formation of the propanol side chain: This can be achieved through various organic reactions, including reduction or addition reactions.
For the (2S)-2-hydroxy-2-phenylacetic acid component, the synthesis may involve:
Hydroxylation of phenylacetic acid: This can be achieved using oxidizing agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
The compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies involving enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The thiophene ring and phenylacetic acid moiety may also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine: Used in the synthesis of enantiopure ethylenediamines and as a co-catalyst in enantioselective hydrogenation.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate: An intermediate in pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
287737-72-8 |
|---|---|
Molekularformel |
C17H23NO4S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H15NOS.C8H8O3/c1-10(2)6-5-8(11)9-4-3-7-12-9;9-7(8(10)11)6-4-2-1-3-5-6/h3-4,7-8,11H,5-6H2,1-2H3;1-5,7,9H,(H,10,11)/t8-;7-/m00/s1 |
InChI-Schlüssel |
LVELBSWYVMRVRO-GZTXQBDSSA-N |
Isomerische SMILES |
CN(C)CC[C@@H](C1=CC=CS1)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=CS1)O.C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



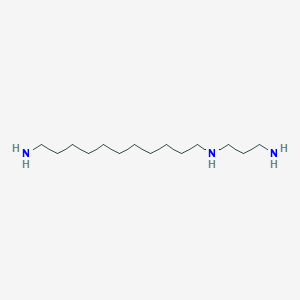
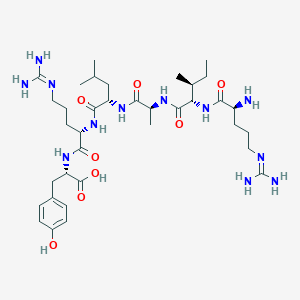
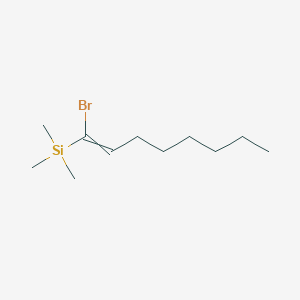
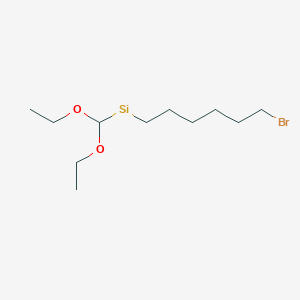
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)


